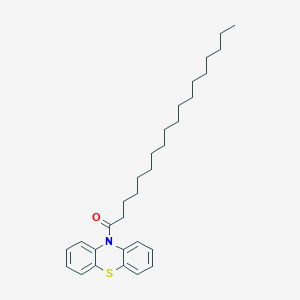![molecular formula C14H21AsN2O7 B14724931 [3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid CAS No. 6961-37-1](/img/structure/B14724931.png)
[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid is an organoarsenic compound with the molecular formula C14H20AsN2O6 This compound is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with two propoxycarbonylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid typically involves the reaction of 3,4-diaminophenyl arsonic acid with propyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The propoxycarbonylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Arsonate derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted phenyl arsonic acid derivatives.
科学的研究の応用
[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of [3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid involves its interaction with cellular components, leading to various biochemical effects. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and cell damage.
類似化合物との比較
Similar Compounds
- 4-Nitrophenyl arsonic acid
- 4-Aminophenyl arsonic acid
- 3,5-Dinitrophenyl arsonic acid
Uniqueness
Compared to similar compounds, [3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid is unique due to the presence of two propoxycarbonylamino groups, which enhance its solubility and reactivity
特性
CAS番号 |
6961-37-1 |
|---|---|
分子式 |
C14H21AsN2O7 |
分子量 |
404.25 g/mol |
IUPAC名 |
[3,4-bis(propoxycarbonylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C14H21AsN2O7/c1-3-7-23-13(18)16-11-6-5-10(15(20,21)22)9-12(11)17-14(19)24-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18)(H,17,19)(H2,20,21,22) |
InChIキー |
PTLYOYRKXWOKHT-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)NC(=O)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


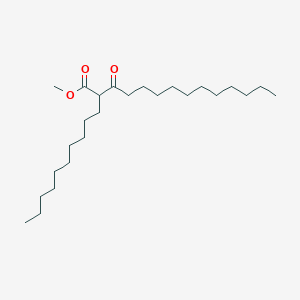
![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)

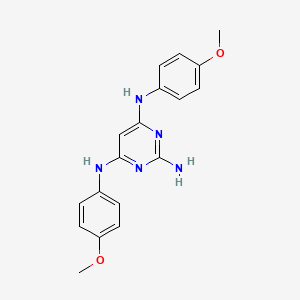
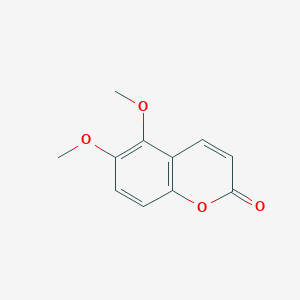
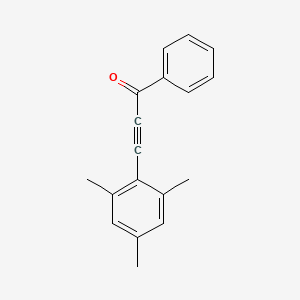
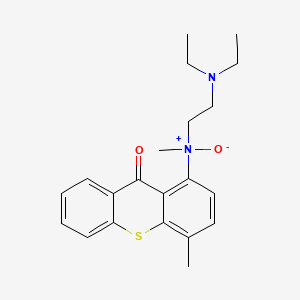

![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)
